Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a dihydroxyethyl substituent. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dihydroxyethyl compounds. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dihydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate is unique due to the presence of the dihydroxyethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperidine derivatives that may lack this functional group or possess different substituents.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h9-10,14-15H,4-8H2,1-3H3 |
InChI Key |
XBRNVLVBOVOMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)O |
Origin of Product |
United States |
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